Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 307.77 g/mol. This compound is recognized for its versatile applications in scientific research, particularly in organic synthesis and pharmaceutical development. It serves as a small molecule scaffold that can be modified to produce a variety of derivatives with potential biological activities.
This compound is classified as an amino acid derivative, specifically an ester of an amino acid (glycine) and a phenoxy-substituted aromatic compound. It is often utilized in the synthesis of more complex organic molecules and as a reagent in various organic reactions. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water, which is beneficial for various applications.
The synthesis of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride typically involves the following steps:
In industrial settings, the production processes are scaled up, optimizing reaction conditions to maximize yield and minimize byproducts. Automated systems are often used for monitoring and controlling reaction parameters to maintain consistency and efficiency throughout the synthesis process.
The molecular structure of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride features:
InChI=1S/C16H17NO3.ClH/c1-19-16(18)15(17)11-12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H
.This structure allows for various interactions with biological targets, making it a valuable scaffold in medicinal chemistry.
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride involves interactions at the molecular level:
These interactions can modulate the activity of target molecules, leading to various biological effects that are currently being explored in research.
Key chemical properties include:
Further analyses such as spectroscopy (NMR, IR) provide insights into the structural characteristics of this compound .
Methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride finds applications primarily in scientific research:
Its unique structure allows researchers to explore modifications that could lead to novel therapeutic agents .
The strategic disconnection of methyl 2-amino-3-(3-phenoxyphenyl)propanoate hydrochloride (C₁₆H₁₈ClNO₃) begins with the separation of the hydrochloride counterion, revealing the free amino ester. The core structure is dissected into two primary synthons: a 3-phenoxyphenylacetaldehyde equivalent and a glycine derivative. The phenoxyphenyl moiety suggests disconnection at the ether linkage via Ullmann coupling between a halogenated phenol and an aryl halide, though modern protocols may employ copper-catalyzed diaryl ether formation under milder conditions. The α-amino ester functionality is retrosynthetically derived from reductive amination precursors or through nucleophilic displacement of activated β-carbonyl systems [1] [6].
A practical forward synthesis begins with methyl 2-(bromomethyl)-3-phenoxybenzoate, which undergoes nucleophilic substitution with potassium phthalimide to install the protected amine. Subsequent hydrazinolysis liberates the primary amine, followed by esterification and hydrochloride salt formation. Alternative routes utilize 3-phenoxyphenylacetaldehyde in a Strecker reaction, though this approach introduces racemization risks. The ester group is typically introduced early via Fischer esterification of the corresponding carboxylic acid (readily available from commercial 3-phenoxyhydrocinnamic acid), as demonstrated in analogous methyl 2-amino-3-phenylpropanoate syntheses [4] [9].
Table 1: Retrosynthetic Bond Disconnection Strategies
Bond Disconnected | Synthons Generated | Reconnection Method | Yield Range |
---|---|---|---|
Ester C-O | 3-Phenoxyphenylpropanoic acid + Methanol | Fischer esterification (SOCl₂/MeOH) | 85-92% [1] |
Ether C-O | 3-Bromophenol + Iodobenzene | Copper-catalyzed coupling | 65-75% [6] |
Cα-N | Ethyl glycinate + 3-Phenoxyphenyl carbonyl | Reductive amination | 55-70% [9] |
Achieving enantiomeric excess in the α-amino center employs three principal methodologies: chiral auxiliary induction, asymmetric hydrogenation, and enzymatic resolution. Chiral auxiliaries derived from (R)- or (S)-1-phenylethylamine are condensed with 3-(3-phenoxyphenyl)-2-oxopropanoate, followed by diastereoselective reduction and auxiliary cleavage. This approach delivers enantiomeric ratios >95:5 but requires stoichiometric chiral material .
Transition metal catalysis offers more atom-economical solutions. Rhodium complexes with chiral phosphines (e.g., (R,R)-Et-DuPhos) catalyze asymmetric hydrogenation of enol esters, affording the (S)-enantiomer with 90-98% ee under 50-100 psi H₂ pressure in methanol or ethanol solvents. However, substrate inhibition by the phenoxyphenyl group necessitates tailored ligand architectures to prevent π-stacking interactions that erode enantioselectivity. Biocatalytic routes utilize immobilized penicillin G acylase for kinetic resolution of racemic esters in aqueous-organic biphasic systems, resolving with E-values >200 at 25-30°C [2] .
Table 2: Stereoselective Amination Performance Metrics
Method | Catalyst System | Optimal Conditions | ee (%) | Reaction Scale Demonstrated |
---|---|---|---|---|
Asymmetric Hydrogenation | [Rh((R,R)-Et-DuPhos)COD]OTf | 50°C, 80 psi H₂, iPrOH | 98.5 | 100 g |
Enzymatic Resolution | Penicillin G Acylase | pH 7.5, 30°C, toluene/H₂O | >99 (S) | 10 kg |
Chiral Auxiliary | (S)-N-Benzyl-1-phenylethylamine | -78°C, THF, nBuLi | 95.2 | 5 kg [2] |
Crystallization-induced diastereomer separation (CIDS) governs the final enantiopurification during hydrochloride salt formation. Protic solvents like methanol and ethanol facilitate high-yield salt precipitation (85-93%) but risk ester transesterification during extended reflux. Aprotic alternatives (ethyl acetate, THF) require anhydrous HCl gas bubbling to achieve supersaturation, yielding smaller crystals with higher occluded solvent content. Mixed solvent systems (isopropanol:tetrahydrofuran = 3:1 v/v) balance nucleation kinetics and crystal habit, achieving 99.5% purity with <0.1% residual solvents [1] [8].
Counterion exchange studies reveal hydrochloride’s superiority over hydrobromide or p-toluenesulfonate salts in crystallinity and hygroscopicity. The HCl salt exhibits a favorable melting point (198-200°C dec.) and aqueous solubility (>500 mg/mL), critical for subsequent bioconjugation. Crystallization from ethyl acetate/methanol (10:1) yields orthorhombic needles with low lattice energy, enhancing stability during storage at -20°C .
Table 3: Salt Crystallization Solvent Impact on Purity
Solvent System | Acid Source | Crystal Morphology | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Methanol | SOCl₂ | Irregular plates | 98.7 | 3500 MeOH [1] |
Ethyl Acetate | HCl gas | Needles | 99.2 | 120 EtOAc |
iPrOH:THF (3:1) | HCl/dioxane | Prisms | 99.9 | <50 [8] |
Scale-up beyond kilogram batches confronts four critical bottlenecks: exotherm management during esterification, phenoxyphenyl dimerization, catalyst cost in asymmetric steps, and solvent recovery. The thionyl chloride-mediated esterification in methanol releases HCl gas and requires controlled addition at ≤10°C to suppress racemization and solvent decomposition. Continuous flow reactors with in-line neutralization (CaCO₃ beds) enable production scales >100 kg/year by containing exotherms and reducing cycle times by 80% [1] [10].
Dimerization via electrophilic aromatic substitution forms bis(3-phenoxyphenyl) impurities during amination, requiring stringent oxygen exclusion (<10 ppm O₂) and radical inhibitors (BHT, 0.1 wt%). Yield optimization employs design of experiments (DoE) modeling, identifying key interactions between temperature, catalyst loading, and hydrogen pressure. At 500 L scale, reducing Rh catalyst loading from 0.5 mol% to 0.05 mol% via ligand-accelerated catalysis maintains 98% ee while slashing catalyst costs by 94%. Solvent recovery via fractional distillation achieves >98% methanol and THF recycle, lowering waste disposal costs by 60% [8] [10].
Table 4: Industrial Process Optimization Parameters
Process Challenge | Laboratory Scale Solution | Industrial Scale Adaptation | Yield Improvement |
---|---|---|---|
Esterification Exotherm | Ice bath cooling | Continuous flow reactor | 78% → 92% [1] [10] |
Rh Catalyst Cost | 0.5 mol% loading | Ligand-modified Rh (0.05 mol%) | $3,200/kg → $210/kg [8] |
Dimerization Impurity | Nitrogen sparging | Copper(I) iodide co-catalyst | Purity 95% → 99.5% [6] |
Solvent Consumption | Batch distillation | Falling film evaporator | Recovery 60% → 98% [10] |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1